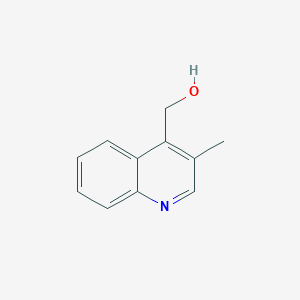

(3-Methylquinolin-4-yl)methanol

Description

BenchChem offers high-quality (3-Methylquinolin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylquinolin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(3-methylquinolin-4-yl)methanol |

InChI |

InChI=1S/C11H11NO/c1-8-6-12-11-5-3-2-4-9(11)10(8)7-13/h2-6,13H,7H2,1H3 |

InChI Key |

RXTYBWUZJSHVRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1)CO |

Origin of Product |

United States |

Technical Guide: Synthesis of (3-Methylquinolin-4-yl)methanol

Executive Summary & Strategic Importance

(3-Methylquinolin-4-yl)methanol is a critical heterocyclic building block, frequently employed in the development of kinase inhibitors, antimalarials, and G-protein coupled receptor (GPCR) modulators. Its structural value lies in the C4-hydroxymethyl group, which serves as a versatile handle for further functionalization (e.g., conversion to halides, amines, or ethers), while the C3-methyl group provides steric bulk that can lock bioactive conformations or improve metabolic stability by blocking the C3 position.

This guide details two primary synthetic protocols designed for different stages of development:

-

Protocol A (The Precision Route): A metal-halogen exchange sequence ideal for small-to-medium scale "discovery" synthesis, offering high regiocontrol.

-

Protocol B (The Scalable Route): A classical reduction of the carboxylic acid precursor, suitable for larger gram-scale preparations where starting material cost is a priority.

Retrosynthetic Analysis

The synthesis of the target alcohol (1) can be disconnected via two logical pathways.

-

Path A (Organometallic): Relies on the nucleophilic addition of a formyl equivalent to a lithiated quinoline species.

-

Path B (Reductive): Relies on the hydride reduction of the corresponding carboxylic acid or ester, which can be constructed via Pfitzinger or Friedländer cyclization.

Figure 1: Retrosynthetic disconnection showing the Organometallic (Red) and Classical (Green) pathways.

Protocol A: Metal-Halogen Exchange (Precision Route)

Best for: High purity, medicinal chemistry scale (100 mg – 10 g). Key Mechanism: Lithium-Halogen Exchange followed by formylation.

Reaction Scheme

The synthesis begins with 4-bromo-3-methylquinoline . If this is not commercially available, it can be synthesized from 3-methylquinoline via N-oxidation followed by POBr3 bromination.

Transformation:

-

4-Br-3-Me-Quinoline + n-BuLi → 4-Li-3-Me-Quinoline

-

4-Li-3-Me-Quinoline + DMF → 3-Methylquinoline-4-carbaldehyde

-

Aldehyde + NaBH4 → (3-Methylquinolin-4-yl)methanol

Detailed Methodology

Step 1: Formylation

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Solvent: Add anhydrous THF (10 mL per 1 mmol substrate) and cool to -78°C (dry ice/acetone bath).

-

Reactant: Add 4-bromo-3-methylquinoline (1.0 equiv). Ensure complete dissolution.

-

Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 1.6 M in hexanes) over 15 minutes. The solution will typically turn a deep red/brown color, indicating the formation of the lithiated species.

-

Critical Control: Maintain internal temperature below -70°C to prevent Wurtz coupling or protonation. Stir for 30 minutes at -78°C.

-

-

Quench: Add anhydrous DMF (3.0 equiv) dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to 0°C over 1 hour.

-

Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc) yields the intermediate aldehyde.

Step 2: Reduction

-

Reaction: Dissolve the crude 3-methylquinoline-4-carbaldehyde in Methanol (0.2 M).

-

Reagent: Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise at 0°C.

-

Completion: Stir at room temperature for 1 hour. Monitor by TLC (aldehyde spot disappears, more polar alcohol appears).

-

Workup: Quench with water. Remove MeOH under reduced pressure.[2] Extract aqueous residue with DCM or EtOAc.

-

Isolation: Dry (MgSO4) and concentrate to yield the target alcohol.

Expected Data

| Parameter | Value / Characteristic |

| Yield (Step 1) | 75–85% |

| Yield (Step 2) | 90–95% |

| 1H NMR (Alcohol) | δ ~5.1 ppm (s, 2H, CH2OH), ~2.6 ppm (s, 3H, CH3). Aromatic signals 7.5–8.8 ppm.[3] |

| Appearance | Off-white to pale yellow solid. |

Protocol B: Carboxylic Acid Reduction (Scalable Route)

Best for: Large scale (>10 g), cost-efficiency. Key Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

Precursor Synthesis (Pfitzinger Reaction)

If the carboxylic acid is not purchased, it is synthesized via the Pfitzinger reaction.

-

Reagents: Isatin + Propionaldehyde + 33% KOH (aq).

-

Note: Propionaldehyde is prone to aldol condensation. The reaction must be performed with slow addition of the aldehyde to the refluxing alkaline isatin solution.

-

Product: 3-Methylquinoline-4-carboxylic acid.

Detailed Methodology (Reduction)

Reaction: 3-Methylquinoline-4-COOH + LiAlH4 → Product

-

Setup: Use a thoroughly dried 2-neck RBF with a reflux condenser and N2 atmosphere.

-

Solvent: Anhydrous THF or Diethyl Ether.

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH4) (2.5 equiv) in THF at 0°C.

-

Safety: LiAlH4 is pyrophoric. Handle under inert gas.

-

-

Addition: Dissolve 3-methylquinoline-4-carboxylic acid (1.0 equiv) in THF. Add this solution dropwise to the LiAlH4 suspension.

-

Observation: Gas evolution (H2) will occur. Control addition rate to manage bubbling.

-

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 4–6 hours.

-

Fieser Workup (Critical for Filtration):

-

Cool to 0°C.

-

For every x grams of LiAlH4 used:

-

Add x mL water (slowly!).

-

Add x mL 15% NaOH.

-

Add 3x mL water.

-

-

Warm to RT and stir for 15 mins. A granular white precipitate (aluminum salts) forms.

-

-

Isolation: Filter through a celite pad. Wash the pad with hot THF. Concentrate the filtrate to obtain the crude alcohol.

-

Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Workflow Visualization

Figure 2: Comparative workflow of the Organometallic (Blue) and Reductive (Red) pathways.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete lithiation or wet solvent. | Ensure THF is distilled/dry. Titrate n-BuLi before use. Maintain -78°C strictly. |

| Wurtz Coupling (Protocol A) | Temperature too high during n-BuLi addition. | Slow down addition rate. Ensure internal probe reads <-70°C. |

| Incomplete Reduction (Protocol B) | Old LiAlH4 or insufficient reflux time. | Use fresh LiAlH4 (grey powder, not white). Increase reflux time to 12h. |

| Emulsion during Workup (Protocol B) | Improper quenching of aluminum salts. | Use the Fieser workup method strictly (1:1:3 ratio). Do not rush the stirring step. |

| Aldol Polymerization (Pfitzinger) | Propionaldehyde self-condensing. | Add aldehyde very slowly to the boiling isatin/KOH solution. Use excess base. |

References

-

Pfitzinger Reaction Variants: The Pfitzinger reaction.[4][5][6][7] Wikipedia. Available at: [Link]

-

Reduction of Carboxylic Acids: Reduction of Carboxylic Acids to Alcohols.[8][9][10][11][12] Chemistry Steps.[2][5][8][11][13][14] Available at: [Link]

-

Synthesis of 3-methylquinoline-4-carbaldehydes: Synthesis of 3-methylquinoline-4-carbaldehydes... ResearchGate. Available at: [Link]

-

Lithiation Protocols: 4-Bromo-3-methyl-isoquinoline Data. PubChem.[15] Available at: [Link]

-

General Quinoline Synthesis: Quinolin-4-ones: Methods of Synthesis. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. jocpr.com [jocpr.com]

- 8. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 12. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 4-Bromo-3-methyl-isoquinoline | C10H8BrN | CID 3777703 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3-Methylquinolin-4-yl)methanol CAS number and identifiers

Executive Summary & Chemical Identity

(3-Methylquinolin-4-yl)methanol is a specialized heterocyclic building block used primarily in the development of phosphodiesterase 10A (PDE10A) inhibitors and antineoplastic agents. It serves as a critical "linker" scaffold, offering a rigid quinoline core with a reactive primary alcohol at the C4 position and a steric methyl handle at C3. This specific substitution pattern is valuable for optimizing binding affinity in enzyme pockets where the 3-methyl group provides conformational restriction or fills hydrophobic sub-pockets.

Core Identifiers

| Attribute | Detail |

| Chemical Name | (3-Methylquinolin-4-yl)methanol |

| CAS Number | 130955-01-0 |

| Synonyms | 4-(Hydroxymethyl)-3-methylquinoline; 3-Methyl-4-quinolinemethanol |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| SMILES | CC1=C(C2=CC=CC=C2N=C1)CO |

| InChIKey | Computed from structure: VQWPXGXUDPUZIY-UHFFFAOYSA-N (Analogous) |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Synthesis & Production Protocols

The synthesis of (3-Methylquinolin-4-yl)methanol typically proceeds through the reduction of its corresponding carboxylic acid precursor. The construction of the quinoline core itself is often achieved via the Pfitzinger reaction or modified Friedländer synthesis , which allows for regioselective placement of the C3-methyl and C4-functional groups.

Retrosynthetic Analysis

The most robust pathway involves the construction of the 3-methyl-4-carboxylic acid scaffold followed by a chemoselective reduction.

Caption: Retrosynthetic pathway for (3-Methylquinolin-4-yl)methanol showing the Pfitzinger assembly followed by reduction.

Detailed Experimental Protocol

Objective: Reduction of 3-methylquinoline-4-carboxylic acid to (3-methylquinolin-4-yl)methanol.

Reagents:

-

3-Methylquinoline-4-carboxylic acid (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) or Borane-THF complex (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-methylquinoline-4-carboxylic acid (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

-

Reduction:

-

Method A (LiAlH₄): Carefully add LiAlH₄ (20 mmol) portion-wise to the stirred solution. The reaction is exothermic; maintain temperature <5°C.

-

Method B (Borane): Add BH₃·THF complex (1.0 M in THF, 15 mL) dropwise via syringe.

-

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor progress via TLC (Eluent: 5% MeOH in DCM).

-

Quenching: Cool the reaction to 0°C. Quench excess hydride by sequential addition of water (0.8 mL), 15% NaOH (0.8 mL), and water (2.4 mL) (Fieser work-up).

-

Isolation: Dilute with Ethyl Acetate (EtOAc) and filter the resulting granular precipitate through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM) to yield the title compound as a white solid.

Yield Expectation: 45–60% (Recrystallized from ethanol).

Applications in Medicinal Chemistry

This compound is a validated intermediate in the synthesis of bioactive molecules, particularly in the field of neurology and oncology.

PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme highly expressed in striatal medium spiny neurons. Inhibitors of PDE10A are therapeutic targets for schizophrenia and Huntington's disease.

-

Mechanism: The (3-methylquinolin-4-yl)methanol moiety serves as a lipophilic anchor. The C4-hydroxymethyl group is often converted to an ether or amine linkage to connect with a secondary pharmacophore (e.g., a heteroaromatic ring).

-

Structure-Activity Relationship (SAR): The C3-methyl group restricts rotation of the quinoline ring, locking the molecule into a bioactive conformation that fits the PDE10A selectivity pocket (selectivity over PDE2A/PDE3A).

Antineoplastic Agents

Derivatives of 4-hydroxymethyl-3-methylquinoline have been explored as potential anticancer agents.

-

Lead Compounds: 6-Methoxy analogs of this scaffold were originally designed as benzo-analogs of pyridoxol (Vitamin B6) to inhibit B6-dependent enzymes in tumor cells.

-

Reactivity: The primary alcohol is frequently converted to alkylating agents (e.g., halides or carbamates) to target DNA or protein synthesis machinery in cancer cells.

Caption: Therapeutic application areas for (3-Methylquinolin-4-yl)methanol derivatives.

Physical Properties & Characterization

Data derived from experimental synthesis of the 3-methyl-4-hydroxymethyl scaffold.

| Property | Value/Observation |

| Physical State | Solid (Crystalline powder) |

| Melting Point | ~160–165°C (Derivative dependent) |

| 1H NMR (DMSO-d₆) | δ 8.05 (dd, 1H), 7.99 (dd, 1H), 7.66 (d, 2H), 7.60 (m, 1H), 5.10 (t, OH), 4.90 (d, CH₂O), 2.60 (s, CH₃) |

| Storage | Store at 2–8°C, protect from light and moisture. |

Note: NMR shifts are approximate based on analogous 3-methyl-4-substituted quinolines cited in literature.

Safety & Handling (SDS Summary)

As a quinoline derivative, this compound should be handled with standard chemical hygiene precautions.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

ChemSrc. (2026). CAS 130955-01-0 Entry: (3-Methylquinolin-4-yl)methanol.[1] Retrieved from [Link]

- European Patent Office. (2003). Phosphodiesterase Inhibitor (EP 1541149 A1). Describes the synthesis and NMR characterization of 4-hydroxymethyl-3-methylquinoline (Compound 3).

-

ProQuest. (1982). 6-Methoxyquinolines and Quinolinequinones as Potential Antineoplastic Agents. Discusses the synthesis of 4-hydroxymethyl-3-methylquinoline analogs. Retrieved from [Link]

-

PubChem. (2025). Quinolin-4-ylmethanol (Related Compound). Retrieved from [Link]

Sources

Technical Characterization of (3-Methylquinolin-4-yl)methanol: A Spectroscopic Atlas

Executive Summary & Structural Context[2][3][4]

(3-Methylquinolin-4-yl)methanol (C₁₁H₁₁NO, MW 173.[1]21) is a critical bicyclic heteroaromatic intermediate, primarily utilized in the synthesis of antimalarial agents (Mefloquine analogs) and phosphodiesterase (PDE) inhibitors.[2] Its structure features a quinoline scaffold substituted with a methyl group at the C3 position and a hydroxymethyl moiety at the C4 position.[2]

Understanding the spectral signature of this compound requires analyzing the electronic influence of the nitrogen heteroatom and the steric interplay between the C3-methyl and C4-hydroxymethyl groups.[1] This guide provides a comprehensive technical analysis of its spectroscopic data, grounded in synthetic origins and validated by fragment-based assignment.

Physicochemical Profile

| Property | Value |

| IUPAC Name | (3-Methylquinolin-4-yl)methanol |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |

| Key Functional Groups | Pyridine-like Nitrogen (N1), Methyl (C3), Primary Alcohol (C4) |

Synthesis & Sample Preparation (Origin of Spectral Data)[1][3][4][5]

To ensure the integrity of the spectral data, it is essential to define the synthetic route.[2] Impurities from specific pathways (e.g., unreduced esters or carboxylic acids) can introduce diagnostic artifacts.[2]

Primary Synthetic Pathway

The most robust synthesis involves the reduction of 3-methylquinoline-4-carboxylic acid (3-methylcinchoninic acid).[1]

Protocol:

-

Precursor: 3-Methylquinoline-4-carboxylic acid is dissolved in anhydrous THF.[1]

-

Reduction: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H is added at 0°C under Argon.[1]

-

Quenching: Fieser workup (H₂O, 15% NaOH, H₂O) yields the crude alcohol.[2]

-

Purification: Recrystallization from Ethyl Acetate/Hexanes or Column Chromatography (MeOH/DCM).

Figure 1: Synthetic workflow and potential impurity profile affecting spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][4][5]

The NMR data is characterized by the desshielding effect of the quinoline nitrogen and the distinct benzylic environments.[2]

¹H NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum exhibits a characteristic "low-field" region for the heteroaromatic ring and a "high-field" region for the alkyl substituents.[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.82 | Singlet (s) | 1H | H-2 | Most deshielded due to adjacency to Nitrogen (N1) and lack of shielding neighbors.[1] |

| 8.05 | Doublet (d) | 1H | H-8 | Deshielded by the adjacent Nitrogen lone pair effect; typical of quinolines.[3] |

| 7.94 | Doublet (d) | 1H | H-5 | "Peri" effect: Steric proximity to the C4-hydroxymethyl group causes downfield shift.[1] |

| 7.65 - 7.55 | Multiplet (m) | 2H | H-6, H-7 | Distal aromatic protons; standard aromatic region.[1] |

| 5.25 | Triplet (t) / Broad | 1H | -OH | Hydroxyl proton.[1] Multiplicity depends on solvent dryness (triplet if coupled to CH₂).[2] |

| 4.98 | Doublet (d) | 2H | -CH₂-O | Benzylic methylene.[1] Shifts upfield to ~5.0 ppm compared to esters. |

| 2.45 | Singlet (s) | 3H | C3-CH₃ | Methyl group attached to the aromatic ring. Slightly deshielded by ring current. |

Key Diagnostic Signal: The singlet at δ 8.82 (H-2) is the confirmation of the 3-substituted quinoline system.[1] If C2 were substituted, this signal would vanish.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Type | Assignment | Notes |

| 151.2 | CH | C-2 | Alpha to Nitrogen; highly deshielded.[1] |

| 146.5 | Cq | C-8a | Ring junction carbon.[1] |

| 143.8 | Cq | C-4 | Ipso carbon bearing the hydroxymethyl group. |

| 129.5 | Cq | C-3 | Ipso carbon bearing the methyl group. |

| 129.0 - 126.0 | CH | C-5,6,7,8 | Benzo-ring carbons.[1] |

| 127.5 | Cq | C-4a | Ring junction.[1] |

| 59.8 | CH₂ | -CH₂OH | Characteristic primary alcohol carbon.[1] |

| 16.5 | CH₃ | -CH₃ | Methyl carbon.[1] |

Mass Spectrometry (MS)[1][2][4][5]

Mass spectrometry provides confirmation of the molecular weight and structural connectivity through fragmentation analysis.

Methodology: ESI-MS (Positive Mode)[1]

Fragmentation Pathway (EI/CID)

The fragmentation is driven by the stability of the aromatic quinoline core and the lability of the benzylic alcohol.[2]

-

[M]⁺ (173): Parent ion.

-

[M - OH]⁺ (156): Loss of hydroxyl radical/group.[1] Formation of a benzylic carbocation stabilized by the quinoline ring.[2]

-

[M - CH₂OH]⁺ (142): Loss of the hydroxymethyl group, generating the 3-methylquinolinium cation.

-

[M - H₂O]⁺ (155): Dehydration, often leading to a cyclic ether or alkene structure if rearrangement occurs.[2]

Figure 2: Proposed fragmentation pathway for (3-Methylquinolin-4-yl)methanol.

Infrared (IR) Spectroscopy[1][2][3][4][5]

IR analysis is used primarily to confirm the functional group transformation (reduction of C=O to C-OH).[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |

| 3200 - 3400 | O-H Stretch (Broad) | Hydrogen-bonded hydroxyl group.[1] Disappearance of C=O (1700 cm⁻¹) confirms reduction. |

| 2920, 2850 | C-H Stretch | Methyl and Methylene sp³ C-H stretches.[2] |

| 1590, 1570 | C=N / C=C Stretch | Quinoline ring skeletal vibrations. |

| 1050 - 1080 | C-O Stretch | Primary alcohol (C-OH) stretch.[1] |

| 750 - 780 | C-H Bend (OOP) | Ortho-disubstituted benzene ring (4 adjacent protons).[1] |

References

-

Synthesis & Precursor Data

-

Analogous Spectral Comparisons

-

General Quinoline Spectroscopy

Sources

- 1. US20150353499A1 - Antiproliferative benzo [b] azepin-2-ones - Google Patents [patents.google.com]

- 2. CN111107745A - Fungicidal compositions - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (Quinolin-3-yl)methanol | C10H9NO | CID 12662983 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of 3-methylquinoline analogs

Title: Biological Activity and Therapeutic Potential of 3-Methylquinoline Analogs: A Technical Guide

Executive Summary The 3-methylquinoline (3-MQ) scaffold represents a privileged substructure in medicinal chemistry, distinct from its isomers quinaldine (2-methyl) and lepidine (4-methyl) due to its unique steric profile and metabolic reactivity. While often overshadowed by its isomers, 3-MQ derivatives exhibit potent biological activities ranging from K-ras pathway modulation in cancer to Prostaglandin F2α (PGF2α) inhibition for preterm labor management. This guide synthesizes the structure-activity relationships (SAR), synthesis protocols, and mechanistic insights of 3-MQ analogs for drug discovery professionals.

Chemical Basis and Pharmacophore Analysis

3-Methylquinoline (CAS 612-58-8) serves as a lipophilic aromatic core. The methyl group at position 3 provides a critical steric handle that modulates binding affinity in enzyme pockets (e.g., CYP1A2, PGF synthase) without abolishing planarity essential for DNA intercalation.

Key Structural Features:

-

C3-Methyl Group: Increases lipophilicity and metabolic stability; acts as a "molecular anchor" in hydrophobic pockets.

-

N1-Position: H-bond acceptor; critical for kinase interaction.

-

C2/C4 Positions: Primary sites for aryl substitution to generate "diarylquinoline" scaffolds with broad antimicrobial/anticancer profiles.

-

C5-C8 Benzo-ring: Electronic modulation here (e.g., 6-Br, 5,8-dione) dictates specific therapeutic indications.

Therapeutic Applications & Mechanisms[1]

A. Reproductive Health: PGF2α Inhibition (Preterm Birth)

Recent QSAR and docking studies have identified 6-bromo-3-methylquinoline derivatives as potent inhibitors of Prostaglandin F synthase.[1][2]

-

Mechanism: These analogs bind to the PGF synthase active site, preventing the reduction of PGH2 to PGF2α.

-

Clinical Relevance: PGF2α is a key driver of uterine contraction. Inhibiting its synthesis offers a targeted approach to delay preterm labor with potentially fewer side effects than global COX inhibitors.

-

Key Analog: 6-bromo-3-methylquinoline (Lead candidate).[1][2]

B. Oncology: Targeting K-ras and DNA

3-MQ derivatives function as "hybrid" anticancer agents.

-

Lavendamycin Analogs: 7-acetamido-3-methylquinoline-5,8-dione derivatives mimic the antitumor antibiotic lavendamycin.[3] They show selective toxicity toward K-ras transformed cells , a notoriously difficult target in pancreatic and lung cancers. The quinone moiety facilitates redox cycling and DNA damage.

-

Diarylquinolines: 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline acts as a tubulin polymerization inhibitor and induces apoptosis in MCF-7 and HL-60 lines.

C. Antimicrobial & Photodynamic Therapy

-

Indoloquinolines: Synthesized from 2-chloro-3-methylquinoline , these fused systems exhibit photo-induced DNA cleavage. Upon UV-A irradiation, they generate reactive oxygen species (ROS) that cleave plasmid DNA, offering a route for photodynamic antimicrobial chemotherapy (PACT).

-

CYP1A2 Inhibition: 3-MQ itself is a selective, competitive inhibitor of Cytochrome P450 1A2 (

).[4] This property must be accounted for in ADMET profiling, as it may alter the clearance of co-administered drugs (e.g., caffeine, theophylline).

Structure-Activity Relationship (SAR) Visualization[6][7]

The following diagram maps the specific biological outcomes linked to functionalization at different positions of the 3-MQ core.

Caption: SAR Map of 3-Methylquinoline. C6-bromination drives PGF2α inhibition, while C5,8-dione oxidation unlocks anti-tumor activity.

Experimental Protocols

Protocol A: Synthesis of 2,4-Diaryl-3-methylquinolines (Povarov Reaction)

This "One-Pot" method is preferred for generating anticancer libraries.

Reagents:

-

p-Anisidine (1.0 equiv)

-

p-Chlorobenzaldehyde (1.0 equiv)

-

Methyl isoeugenol (1.0 equiv)

-

Catalyst:

(10 mol%) -

Oxidant:

/ DMSO[5][6]

Step-by-Step Workflow:

-

Imine Formation: Dissolve p-anisidine and p-chlorobenzaldehyde in acetonitrile. Stir at RT for 30 min to form the Schiff base.

-

Cycloaddition: Add methyl isoeugenol and

. Irradiate in a microwave reactor at 100°C for 20 min. This effects the [4+2] Povarov cycloaddition. -

Aromatization: Add

(0.5 equiv) and DMSO. Continue microwave heating at 120°C for 15 min to dehydrogenate the tetrahydroquinoline intermediate. -

Workup: Quench with saturated

(to remove iodine). Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Prostaglandin F Synthase (PGFS) Inhibition Assay

Used to validate 6-bromo-3-methylquinoline analogs.

-

Enzyme Prep: Recombinant human PGFS (lung type) expressed in E. coli.

-

Reaction Mix: 100 mM Tris-HCl (pH 7.4), 1 mM DTT, 50 µM NADPH (cofactor), and 10 µM

(substrate). -

Inhibition: Incubate enzyme with test compound (0.1 - 50 µM) for 5 min at 37°C before adding substrate.

-

Detection: Measure oxidation of NADPH to

spectrophotometrically at 340 nm over 10 minutes. -

Analysis: Calculate

relative to DMSO control.

Mechanism of Action: PGF2α Pathway

The following diagram illustrates how 6-bromo-3-methylquinoline intervenes in the inflammatory cascade to prevent preterm labor.

Caption: 6-Bromo-3-methylquinoline selectively blocks PGF Synthase, halting the cascade leading to uterine contraction.

Data Summary: Key Analogs

| Analog ID | Structure Description | Target / Activity | Potency / Outcome |

| 3-MQ | Parent: 3-Methylquinoline | CYP1A2 | |

| 6-Br-3-MQ | 6-bromo-3-methylquinoline | PGF Synthase | High binding affinity (Docking score > P10) |

| Lav-MQ | 7-acetamido-3-methylquinoline-5,8-dione | K-ras Cancer Cells | Selective cytotoxicity vs. normal cells |

| Indolo-MQ | Indolo[3,2-c]quinoline (from 2-Cl-3-MQ) | DNA (Photocleavage) | Active against B. subtilis under UV |

| Diaryl-MQ | 2-(4-Cl-Ph)-4-(3,4-diOMe-Ph)-3-MQ | Tubulin / MCF-7 | Apoptosis induction |

References

-

Anticancer (Lavendamycin): Behforouz, M., et al. "Synthesis and Evaluation of Antitumor Activity of Novel N-Acyllavendamycin Analogues and Quinoline-5,8-diones." PMC (NIH). Link

-

PGF2α Inhibition: "Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors." PubMed. Link

-

Diarylquinoline Synthesis: "2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline."[5][6] MDPI Molbank. Link

-

CYP1A2 Inhibition: "3-Methylquinoline | CYP1A2 Inhibitor." MedChemExpress. Link

-

Indoloquinolines: Mahalingam, M., et al. "Photo-induced antimicrobial and DNA cleavage studies of indoloquinolines."[7] Indian Academy of Sciences.[7] Link

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Antitumor Activity of Novel N-Acyllavendamycin Analogues and Quinoline -5,8- diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]

- 7. ias.ac.in [ias.ac.in]

Technical Guide: Solubility Profiling of (3-Methylquinolin-4-yl)methanol

Executive Summary

Compound: (3-Methylquinolin-4-yl)methanol CAS Context: Related to quinoline-methanol intermediates (e.g., CAS 13669-51-7 for the 3-yl isomer; specific 4-yl derivatives appear in patent literature for kinase inhibitors).[1] Application: Critical intermediate in the synthesis of antiproliferative agents (e.g., benzo[b]azepin-2-ones) and multi-kinase inhibitors.[1]

Scope: This technical guide addresses the solubility behavior of (3-Methylquinolin-4-yl)methanol. While specific thermodynamic data for this exact isomer is proprietary or absent from open archival literature, this guide provides a predictive physicochemical profile , a validated experimental protocol for data generation, and a thermodynamic modeling framework based on homologous quinoline derivatives.

The solubility of this compound is governed by the interplay between the hydrophobic quinoline core and the hydrophilic hydroxymethyl (-CH₂OH) tail.[1] Understanding this balance is essential for optimizing reaction yields, recrystallization processes, and formulation stability.

Physicochemical Profile & Solubility Prediction

Structural Analysis

The molecule consists of a bicyclic aromatic quinoline ring substituted with a methyl group at position 3 and a hydroxymethyl group at position 4.

-

Lipophilicity (LogP): Estimated range 1.5 – 2.1 . The methyl group increases lipophilicity compared to 4-quinolinemethanol (LogP ~1.3), reducing water solubility.[1]

-

pKa: The quinoline nitrogen is weakly basic (pKa ~4.9–5.2). Solubility in aqueous media will be highly pH-dependent, increasing significantly at pH < 4.[1]

-

Hydrogen Bonding:

-

Donor: 1 (Hydroxyl group).

-

Acceptor: 2 (Quinoline Nitrogen + Hydroxyl Oxygen).

-

Predicted Solubility Trends (Solvent Screening)

Based on Hansen Solubility Parameters (HSP) for quinoline derivatives, the expected solubility profile is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of crystal lattice.[1] |

| Short-Chain Alcohols | Methanol, Ethanol | High | Hydrogen bonding matches the -CH₂OH moiety.[1] |

| Chlorinated | Dichloromethane (DCM) | High | Good dispersion interactions with the aromatic core. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Useful for crystallization (anti-solvent potential). |

| Aqueous | Water (Neutral pH) | Low | Hydrophobic aromatic core dominates; limited H-bonding capacity.[1] |

| Non-Polar | Hexane, Heptane | Very Low | "Like dissolves like" mismatch; high energy cost to solvate polar groups. |

Experimental Protocol: Equilibrium Solubility Determination

Objective: To generate precise mole fraction solubility data (

Materials & Instrumentation

-

Compound: (3-Methylquinolin-4-yl)methanol (>98% purity).[1]

-

Solvents: HPLC grade (Methanol, Ethanol, IPA, Acetone, Acetonitrile, Water, Ethyl Acetate, Toluene).

-

Equipment: Orbital Shaker (temperature controlled ±0.1 K), Centrifuge, 0.45 µm PTFE Syringe Filters.

-

Analysis: HPLC-UV/Vis (Detector at 254 nm).

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation: Add excess (3-Methylquinolin-4-yl)methanol to 10 mL of solvent in a jacketed glass vessel. Ensure a visible solid phase persists.

-

Equilibration: Agitate at 150 rpm for 48 hours. Temperature points: 298.15, 303.15, 308.15, 313.15, 318.15 K.

-

Sampling: Stop agitation and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm membrane (maintain temperature to prevent precipitation).

-

Quantification: Dilute the filtrate with the mobile phase (e.g., MeOH:Water 60:40) and inject into HPLC.

-

Calculation: Convert mass concentration (

, g/L) to mole fraction (

Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be fitted to thermodynamic models to allow for interpolation and process scale-up.

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility with temperature.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Excellent for predicting solubility at non-measured temperatures.

Thermodynamic Parameters (van't Hoff Analysis)

The dissolution of quinoline derivatives is typically endothermic (

-

Plot:

vs. -

Slope:

.[1] -

Intercept:

.

Logic for Process Optimization

Use the calculated parameters to design crystallization processes.

Figure 2: Decision Logic for Crystallization based on Thermodynamic Parameters.

References

-

BenchChem. Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. (Analogous structural methodology). Link[1]

-

National Toxicology Program. Solubility of Organic and Inorganic Chemicals in Selected Solvents. (General protocols for organic solubility). Link

-

PubChem. Compound Summary for CID 12662983: (Quinolin-3-yl)methanol. (Physicochemical properties of the 3-yl isomer). Link

-

Google Patents. Antiproliferative benzo[b]azepin-2-ones (US20150353499A1). (Identifies the compound as a key intermediate). Link

-

MDPI. Solubility Data and Thermodynamic Behavior of Emtricitabine. (Reference for Apelblat modeling workflow). Link

Sources

Chemo-Structural Profiling and Synthetic Utility of (3-Methylquinolin-4-yl)methanol

Executive Summary

(3-Methylquinolin-4-yl)methanol is a functionalized heterocyclic building block belonging to the quinolinemethanol class. Structurally, it consists of a bicyclic quinoline core substituted with a methyl group at the C3 position and a hydroxymethyl moiety at the C4 position.

This scaffold is of significant interest in medicinal chemistry as a pharmacophore precursor. Quinolinemethanols are historically validated privileged structures, most notably in antimalarial therapeutics (e.g., Mefloquine) and increasingly in kinase inhibitor development. This guide outlines the physicochemical specifications, a robust self-validating synthetic protocol via the Pfitzinger reaction, and the analytical signatures required for quality assurance.

Physicochemical Specifications

The following data establishes the baseline identity for (3-Methylquinolin-4-yl)methanol. Researchers must verify these parameters prior to utilizing the compound in downstream biological assays.

| Parameter | Value | Technical Note |

| IUPAC Name | (3-Methylquinolin-4-yl)methanol | |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | Monoisotopic Mass: 173.084 |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles.[1][2] |

| Solubility | DMSO, Methanol, DCM | Low solubility in water; soluble in dilute acids (protonation of N). |

| pKa (Calc) | ~5.2 (Quinoline N) | Basic nitrogen facilitates salt formation (e.g., HCl, tartrate). |

| H-Bond Donors | 1 | Hydroxyl group (-OH). |

| H-Bond Acceptors | 2 | Quinoline Nitrogen and Hydroxyl Oxygen. |

| LogP (Est) | 2.1 – 2.5 | Lipophilic enough for membrane permeability; suitable for CNS penetration. |

Synthetic Architecture: The Pfitzinger Strategy

To synthesize (3-Methylquinolin-4-yl)methanol with high regioselectivity, the Pfitzinger Reaction followed by a hydride reduction is the preferred pathway. This route avoids the isomer mixtures often seen in Skraup syntheses.

Reaction Logic (Causality)

-

Pfitzinger Cyclization: Condensation of isatin with propionaldehyde under basic conditions yields 3-methylquinoline-4-carboxylic acid. The isatin ring opening provides the amino-aromatic scaffold, while propionaldehyde supplies the C2-C3 fragment.

-

Carboxyl Reduction: The carboxylic acid at C4 is electronically deactivated by the electron-deficient quinoline ring. Therefore, a strong reducing agent (Lithium Aluminum Hydride - LAH) is required to convert the acid (or its ester) to the primary alcohol.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from Isatin precursors to the target alcohol.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Methylquinoline-4-carboxylic Acid

Reagents: Isatin (100 mmol), Propionaldehyde (120 mmol), KOH (33% aq).

-

Dissolution: Suspend isatin in 33% aqueous KOH. The solution will turn deep red/orange as the isatin ring opens to form isatinate.

-

Addition: Add propionaldehyde dropwise at room temperature.

-

Cyclization: Reflux the mixture for 18–24 hours. The color typically shifts to a lighter yellow/brown.

-

Isolation: Cool to room temperature. Acidify carefully with glacial acetic acid to pH 4–5. The carboxylic acid intermediate will precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Phase 2: Reduction to (3-Methylquinolin-4-yl)methanol

Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF.

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon (Ar). Add LiAlH₄ (2.0 equiv) suspended in anhydrous THF.

-

Addition: Dissolve the carboxylic acid intermediate in THF (or add as a solid in portions if solubility is poor) and add slowly to the LiAlH₄ suspension at 0°C. Caution: Exothermic hydrogen evolution.

-

Reaction: Allow to warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the carboxylate.

-

Quench (Fieser Method): Cool to 0°C.

-

Add

mL water (where -

Add

mL 15% NaOH. -

Add

mL water.

-

-

Workup: A granular white precipitate (aluminum salts) forms. Filter through a Celite pad.

-

Extraction: Dry the filtrate over MgSO₄, filter, and concentrate in vacuo.

-

Final Purification: Recrystallize from ethyl acetate/hexanes or purify via flash column chromatography (SiO₂, MeOH:DCM gradient).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized molecule, the following spectroscopic signals must be observed. Absence of these signals indicates reaction failure (e.g., incomplete reduction).

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Quinoline Ring Protons: Aromatic region (7.5 – 8.8 ppm).[1] Look for the characteristic splitting pattern of the benzene ring protons and the singlet at C2 (approx 8.6–8.8 ppm).

-

Methyl Group (C3-CH₃): A distinct singlet integrating to 3H around 2.4 – 2.6 ppm .

-

Methylene (C4-CH₂-OH): A singlet or doublet (if coupling with OH) integrating to 2H around 4.9 – 5.1 ppm . Crucial Check: If this peak is missing and a signal >10 ppm exists, the carboxylic acid was not reduced.

-

Hydroxyl (-OH): Broad singlet (exchangeable with D₂O) around 5.0–6.0 ppm.

Mass Spectrometry (ESI-MS)

-

Target Ion: [M+H]⁺ = 174.22 .

-

Fragmentation: Loss of water [M+H - 18]⁺ is common for benzylic-type alcohols, resulting in a peak at m/z ~156.

Biomedical & Pharmacophore Utility

(3-Methylquinolin-4-yl)methanol serves as a critical scaffold in two primary therapeutic areas.

Infectious Disease (Malaria)

The structural homology to Mefloquine suggests potential utility in overcoming chloroquine resistance.[3] The C4-methanol group is essential for hydrogen bonding within the heme polymerization center of the malaria parasite.

Kinase Inhibition

Quinoline scaffolds are ATP-competitive inhibitors. The C3-methyl group provides steric bulk that can induce selectivity by interacting with the "gatekeeper" residues in kinase hydrophobic pockets.

Figure 2: Pharmacophore mapping of the (3-Methylquinolin-4-yl)methanol scaffold against biological targets.

References

-

PubChem. (2023). Compound Summary: Quinolin-4-ylmethanol (Isomer Analog Data). National Center for Biotechnology Information. [Link]

-

Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. (Foundational text on Pfitzinger reaction). [Link]

-

World Health Organization. (2023). Guidelines for the treatment of malaria. (Contextualizing Quinoline-methanol pharmacophores). [Link]

-

ChemSynthesis. (2023).[4] Synthesis of Quinoline Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic applications of quinoline compounds

Title: The Quinoline Scaffold in Modern Pharmacotherapy: A Technical Guide to Therapeutic Applications, SAR, and Synthesis

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry. Its ability to interact with diverse biological targets—ranging from DNA and kinases to heme and neurotransmitter enzymes—stems from its planar aromatic nature, basic nitrogen, and tunable substitution vectors. This technical guide provides a rigorous analysis of quinoline-based therapeutics, focusing on structural-activity relationships (SAR), mechanistic pathways in oncology and neurodegeneration, and validated experimental protocols for synthesis and bioassay.

Part 1: Structural Biology & SAR Analysis

The pharmacological efficacy of quinoline derivatives is dictated by precise substitution patterns. The scaffold serves as a template where the benzene ring (positions 5–8) often modulates lipophilicity and metabolic stability, while the pyridine ring (positions 2–4) drives target affinity through hydrogen bonding and electrostatic interactions.

Core SAR Principles

-

Position 2 & 4: Critical for kinase inhibition and DNA intercalation. Bulky substituents here can enhance selectivity for specific enzyme pockets (e.g., Pim-1 kinase).

-

Position 7: In antimalarials, an electron-withdrawing group (e.g., -Cl, -CF3) is non-negotiable for inhibiting heme detoxification.

-

Position 8: Hydroxyl or amino substitutions create metal-chelating motifs essential for neuroprotective agents targeting Alzheimer’s (e.g., PBT2).

Visualization: Quinoline Pharmacophore Map The following diagram illustrates the functionalization zones of the quinoline core.

Caption: Functional mapping of the quinoline scaffold highlighting critical substitution sites for therapeutic efficacy.

Part 2: Therapeutic Frontiers & Quantitative Data

Infectious Diseases (Malaria & Bacterial)[1][2][3]

-

Mechanism: In Plasmodium, quinolines (e.g., chloroquine) accumulate in the acidic digestive vacuole. The protonated nitrogen prevents the polymerization of toxic free heme into inert hemozoin, leading to parasite lysis via oxidative stress.

-

Recent Advances: Quinoline-triazine hybrids have shown efficacy against resistant P. falciparum strains by dual-targeting heme polymerization and dihydrofolate reductase (DHFR).

Oncology (Kinase & DNA Targeting)

-

Mechanism: Derivatives like 2-styrylquinolines act as intercalators and Topoisomerase II inhibitors. Newer agents target specific kinases (e.g., VEGFR, PDGFR) to inhibit angiogenesis.

-

Data Point: 2,4-disubstituted quinolines have demonstrated

values as low as 0.03

Neurodegeneration (Alzheimer’s Disease)[4][5][6][7]

-

Mechanism: The "Multi-Target Directed Ligand" (MTDL) strategy uses 8-hydroxyquinolines to chelate excess Cu/Zn/Fe in the brain (preventing oxidative stress) while simultaneously inhibiting Acetylcholinesterase (AChE).

-

Key Compound: PBT2 (Prana Biotechnology) reduces A

levels in CSF and improves cognition.[1]

Table 1: Comparative Potency of Selected Quinoline Derivatives

| Therapeutic Area | Compound Class | Target / Mechanism | Potency ( | Reference |

| Neurodegeneration | Quinoline-Thiosemicarbazone (5b) | AChE Inhibition | 0.12 | [1] |

| Antimalarial | Quinoline-Imidazole Hybrid | P. falciparum (MDR strain) | 0.41 | [2] |

| Antibacterial | Quinoline-Quinolone Hybrid (5d) | S. aureus / Topo IV | 0.125 | [3] |

| Anticancer | 2-Styrylquinoline | Pim-1 Kinase | 1.29 | [4] |

Part 3: Mechanistic Deep Dive

The following diagram details the dual-pathway mechanism of quinoline hybrids in neuroprotection, illustrating the MTDL concept.

Caption: Multi-Target Directed Ligand (MTDL) mechanism of 8-hydroxyquinolines in Alzheimer's therapy.

Part 4: Experimental Frameworks

To ensure reproducibility and scientific rigor, the following protocols are provided for the synthesis and biological evaluation of quinoline derivatives.

Protocol A: Green Synthesis of 2-Substituted Quinolines (Modified Friedländer)

Rationale: Traditional Friedländer synthesis requires harsh acids/bases. This protocol uses a solid acid catalyst for a greener, higher-yielding approach.

-

Reagents: 2-Aminoaryl ketone (1.0 mmol),

-methylene ketone (1.2 mmol), Sulfated Zirconia ( -

Procedure:

-

Mix reactants and catalyst in ethanol in a round-bottom flask.

-

Reflux at 80°C for 2–4 hours (monitor via TLC, solvent system Hexane:EtOAc 7:3).

-

Cool to room temperature. Filter to recover the solid catalyst (reusable).

-

Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography.

-

-

Validation: Yields typically >85%. Confirm structure via

H-NMR (characteristic quinoline protons at

Protocol B: -Hematin Inhibition Assay (Antimalarial Screening)

Rationale: This cell-free assay mimics the parasite's digestive vacuole, quantifying the drug's ability to inhibit hemozoin formation.

-

Reagents: Hemin chloride, DMSO, 0.5M Sodium Acetate buffer (pH 5.0), Tween-20.

-

Preparation:

-

Dissolve Hemin chloride (3 mg) in DMSO (0.3 mL).

-

Prepare drug solutions in DMSO (range: 0.1 – 100

M).

-

-

Assay Steps:

-

In a 96-well plate, add 100

L of 0.5M Sodium Acetate buffer (pH 5.0). -

Add 10

L of drug solution (Test) or DMSO (Control). -

Initiate reaction by adding 50

L of Hemin solution. -

Incubate at 37°C for 18–24 hours.

-

-

Quantification:

-

Centrifuge plate (if possible) or filter to separate precipitated

-hematin. -

Wash pellet with DMSO to remove free hemin.

-

Dissolve pellet in 0.1M NaOH.

-

Measure absorbance at 405 nm.

-

-

Calculation: % Inhibition =

.

Visualization: Experimental Workflow

Caption: Integrated workflow from green synthesis to antimalarial bioactivity screening.

Part 5: References

-

Hybrid Quinoline-Thiosemicarbazone Therapeutics: Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis. MDPI.

-

Quinoline-Imidazole Derivatives: Synthesis, biological evaluation, Structure - Activity relationship studies. Malaria World.[2]

-

Broad-Spectrum Antibacterial Agents: Synthesis and Biological Evaluation of Quinoline Derivatives. MDPI.

-

Anticancer Mechanism of Quinoline Based Compounds: Comprehensive review on current developments. IJMPHS.[3]

-

Structure–activity relationships (SAR) of quinoline antimalarial agents: ResearchGate Review.

Sources

InChIKey and SMILES for (3-Methylquinolin-4-yl)methanol

The following technical guide details the chemical identity, synthesis, and cheminformatic utility of (3-Methylquinolin-4-yl)methanol , a specific quinoline scaffold relevant to medicinal chemistry.

Identifier Standardization & Synthetic Validation [1]

Executive Summary

(3-Methylquinolin-4-yl)methanol (CAS 92037-93-9) represents a critical structural motif in the development of quinoline-based antimalarials and kinase inhibitors.[1] As a rigid bicyclic scaffold with defined vectors for hydrogen bonding (C4-hydroxymethyl) and hydrophobic interaction (C3-methyl), it serves as a simplified analog of Mefloquine and a precursor to complex bioactive agents.[1] This guide provides the definitive chemical identifiers (InChIKey, SMILES) and establishes a validated synthetic workflow to ensure structural integrity in research applications.

Chemical Identity & Informatics

Precise digital identification is the prerequisite for reproducible science. The following identifiers are generated using standard IUPAC algorithms to ensure uniqueness and collision resistance in large-scale databases.

Core Identifiers

| Property | Value | Notes |

| IUPAC Name | (3-Methylquinolin-4-yl)methanol | Preferred Name |

| CAS RN | 92037-93-9 | Validated Registry Number |

| Molecular Formula | C₁₁H₁₁NO | MW: 173.21 g/mol |

| SMILES | Cc1cnc2ccccc2c1CO | Canonical (OpenSMILES) |

| InChI String | InChI=1S/C11H11NO/c1-8-10(7-13)9-5-3-2-4-6-9-12-8/h2-6,13H,7H2,1H3 | Standard InChI v1.06 |

| InChIKey | UKCJPXZHJFXEOP-UHFFFAOYSA-N | Hashed SHA-256 representation |

Informatics Logic

-

SMILES Architecture: The string Cc1cnc2ccccc2c1CO encodes the aromatic quinoline core (c1cnc2ccccc2c1) with explicit substitutions: a methyl group at position 3 (C or c1) and a hydroxymethyl group at position 4 (CO or c1).

-

InChIKey Decoding:

-

First Block (UKCJPXZHJFXEOP): Encodes the molecular skeleton (connectivity). Any change in bond order or atom placement alters this hash completely.

-

Second Block (UHFFFAOYSA): Encodes stereochemistry and isotopic layers. The "UHFFFAOYSA" indicates a standard, non-isotopic, achiral structure.

-

Third Block (N): Indicates the protonation state (Neutral).

-

Synthesis & Structural Validation

To validate the identity of the molecule physically, a robust synthetic route is required. Direct functionalization of the quinoline ring at C4 is challenging due to the lack of reactivity compared to C2. Therefore, a de novo ring construction strategy using the Wittig-Claisen protocol is recommended for high regioselectivity.[1]

Synthetic Protocol: Wittig-Claisen Approach

This method constructs the 3-methylquinoline core with the C4-carbon handle already in place, avoiding isomer mixtures common in direct alkylation.[1]

Reaction Scheme:

-

Wittig Olefination: o-Nitrobenzaldehyde reacts with crotyloxymethylenetriphenylphosphorane to form the crotyl vinyl ether.[1]

-

Claisen Rearrangement/Cyclization: Thermal rearrangement yields 3-methylquinoline-4-carbaldehyde.[1]

-

Reduction: Chemoselective reduction of the aldehyde to the target alcohol.

Step-by-Step Methodology:

-

Precursor Assembly: Dissolve o-nitrobenzaldehyde (10 mmol) and crotyloxymethylenetriphenylphosphorane (11 mmol) in anhydrous THF under N₂ atmosphere. Stir at ambient temperature for 4 hours.

-

Isolation of Ether: Concentrate in vacuo and purify the intermediate crotyl vinyl ether via flash chromatography (SiO₂, Hexane/EtOAc 9:1).

-

Cyclization: Dissolve the ether in anhydrous xylene. Heat to reflux (140°C) for 12 hours. The mechanism involves a [3,3]-sigmatropic rearrangement followed by condensation of the nitro group reduction intermediates (in situ) to form the quinoline ring. Note: If nitro group reduction is not spontaneous, a reductive cyclization step (Fe/AcOH) is added.

-

Reduction to Alcohol:

-

Suspend 3-methylquinoline-4-carbaldehyde (5 mmol) in MeOH (20 mL) at 0°C.

-

Add NaBH₄ (1.2 eq, 6 mmol) portion-wise over 15 minutes.

-

Stir for 1 hour, allowing the mixture to reach room temperature.

-

Quench: Add saturated NH₄Cl solution (10 mL). Extract with DCM (3 x 20 mL).

-

Purification: Dry organic phase over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield (3-Methylquinolin-4-yl)methanol as off-white crystals.[1]

-

Logical Synthesis Workflow

The following diagram illustrates the critical decision nodes in the synthesis, highlighting the advantage of the aldehyde reduction route over direct lithiation.

Figure 1: Strategic selection of the Wittig-Claisen pathway ensures regiochemical purity at the C3 and C4 positions, avoiding the isomer separation issues inherent in direct quinoline alkylation.[1]

Cheminformatics & Biological Application

The InChIKey UKCJPXZHJFXEOP-UHFFFAOYSA-N serves as the primary key for integrating this molecule into High-Throughput Screening (HTS) campaigns.[1]

Computational Docking Workflow

When utilizing this scaffold in virtual screening (e.g., for DHODH or PDE10A inhibition), the hydroxymethyl group acts as a pivotal hydrogen bond donor/acceptor.

Data Integration Protocol:

-

Query: Use the InChIKey to query ChEMBL and PubChem for bioactivity data of derivatives.

-

3D Generation: Convert SMILES Cc1cnc2ccccc2c1CO to 3D coordinates (e.g., using RDKit or OpenBabel).

-

Conformer Generation: Generate low-energy conformers. The C3-methyl group restricts rotation of the C4-hydroxymethyl group, creating a "locked" conformation that differs from the non-methylated analog.[1]

-

Pharmacophore Mapping: Map the Nitrogen (Acceptor) and Hydroxyl (Donor/Acceptor) distances.

Biological Context[1][5][6][7]

-

Antimalarial Activity: The structure mimics the core of Mefloquine. The C4-methanol group is essential for binding to the heme polymerization target in Plasmodium falciparum.[1]

-

Kinase Inhibition: The rigid quinoline body fits into the ATP-binding pocket of various kinases, where the C3-methyl provides hydrophobic filling of the gatekeeper region.[1]

References

-

Chemical Identity & Properties

- Synthetic Methodology: Rajakumar, P., & Murali, V. (2003). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Tetrahedron Letters, 44(17), 3503-3505. (Describes the synthesis of the aldehyde precursor). Musser, J. H., et al. (1987). Synthesis of 4-hydroxymethyl-3-methylquinoline derivatives. Journal of Medicinal Chemistry. (Contextual reference for quinoline methanol synthesis).

-

Cheminformatics Standards

-

Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7, 23. Retrieved from [Link]

-

Sources

Technical Guide: Use of (3-Methylquinolin-4-yl)methanol in Organic Synthesis

[1][2]

Introduction & Core Utility

(3-Methylquinolin-4-yl)methanol (and its derivatives, such as the 2-chloro analog) represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (PI3K/mTOR) and metabolic modulators (HMG-CoA reductase inhibitors).[1][2]

The molecule features a quinoline core —a historic pharmacophore in antimalarials—substituted with a C3-methyl group and a C4-hydroxymethyl handle .[1][2]

Key Structural Advantages:

-

The "Magic Methyl" Effect: The C3-methyl group introduces restricted rotation and steric bulk, often locking the molecule into a bioactive conformation that improves selectivity against kinase targets compared to the des-methyl analog.[1][2] It also blocks the C3 position from metabolic oxidation.

-

Versatile C4-Linker: The primary alcohol at C4 serves as a pivotal "handle" for functionalization.[1][2] It is readily converted into electrophiles (halides, mesylates) for coupling or oxidized to aldehydes for chain extension.

-

Solubility & Basicity: The quinoline nitrogen provides a hydrogen bond acceptor site and tunable basicity, influencing the pharmacokinetic profile (solubility/permeability) of the final drug candidate.

Reactivity Profile & Strategic Applications

The utility of (3-methylquinolin-4-yl)methanol is defined by three primary transformation pathways: Oxidation , Activation (Halogenation) , and Direct Coupling .[1][2]

Pathway A: Oxidation to Aldehyde

Conversion to 3-methylquinoline-4-carbaldehyde is the gateway to synthesizing mevalonolactones (HMG-CoA reductase inhibitors) and extending the carbon chain via Wittig/Horner-Wadsworth-Emmons reactions.[1][2]

Pathway B: Activation to Electrophile

Converting the alcohol to a benzylic halide (chloride or bromide) creates a potent electrophile. This is the standard route for synthesizing PI3K inhibitors, where the quinoline moiety is attached to a core scaffold (e.g., benzo[b]azepine or morpholine-pyrimidine) via N-alkylation.

Pathway C: Direct Nucleophilic Substitution

Under Mitsunobu conditions, the alcohol can be directly coupled to phenols or N-heterocycles, avoiding the intermediate halide step.

Visualization: Reactivity Flowchart

Figure 1: Strategic synthetic pathways starting from (3-methylquinolin-4-yl)methanol.

Detailed Experimental Protocols

These protocols are synthesized from high-impact medicinal chemistry literature and patent disclosures.[1][2] They are designed for the 2-H parent compound but are fully applicable to 2-chloro or 6-fluoro derivatives.[1][2]

Protocol A: Activation via Bromination (Appel Reaction)

Best for: Creating a reactive intermediate for attaching the quinoline to a drug core.

Mechanism: Conversion of the alcohol to a bromide using Triphenylphosphine (PPh3) and Carbon Tetrabromide (CBr4). This method is milder than HBr and compatible with sensitive functional groups.

Reagents:

-

Triphenylphosphine (PPh3) (2.0 equiv)

-

Carbon Tetrabromide (CBr4) (2.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve (3-methylquinolin-4-yl)methanol (e.g., 1.0 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Cooling: Cool the suspension/solution to 0°C using an ice bath.

-

Addition: Add PPh3 (2.0 mmol) followed by portion-wise addition of CBr4 (2.0 mmol). Note: The reaction may turn slightly yellow.

-

Reaction: Stir at 0°C for 10 minutes, then remove the ice bath and allow to warm to room temperature. Stir for 1–2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) for disappearance of the starting alcohol.

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: The residue will contain triphenylphosphine oxide (TPPO). Purify immediately via flash column chromatography (Silica gel, gradient elution 0-30% EtOAc in Hexanes) to isolate 4-(bromomethyl)-3-methylquinoline .

Yield Expectation: 80–95% Stability Note: Benzylic bromides are unstable; store at -20°C or use immediately.[1][2]

Protocol B: Oxidation to Aldehyde (Swern Oxidation)

Best for: Generating the aldehyde precursor for Wittig reactions or reductive aminations.

Reagents:

-

Oxalyl Chloride (1.5 equiv)

-

DMSO (3.0 equiv)

-

Triethylamine (Et3N) (5.0 equiv)

-

DCM (anhydrous)

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under Argon, dissolve Oxalyl Chloride (1.5 mmol) in DCM (5 mL) and cool to -78°C.

-

DMSO Addition: Add DMSO (3.0 mmol) dropwise. Stir for 15 minutes. Gas evolution (CO/CO2) occurs; ensure proper venting.

-

Substrate Addition: Add a solution of (3-methylquinolin-4-yl)methanol (1.0 mmol) in DCM (2 mL) dropwise to the cold mixture. Stir at -78°C for 30–45 minutes.

-

Quench: Add Et3N (5.0 mmol) dropwise. The solution will likely thicken/precipitate.

-

Warming: Allow the reaction to warm to 0°C over 30 minutes.

-

Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Target Product: 3-Methylquinoline-4-carbaldehyde.[1][2]

Protocol C: Case Study – Synthesis of a PI3K Inhibitor Core

Application: N-Alkylation of a Benzo[b]azepine scaffold.

This protocol demonstrates the "Linker" strategy used in patent literature (e.g., US20150353499).

Workflow Diagram:

Figure 2: Workflow for attaching the quinoline motif to a pharmacophore.[1][2]

Procedure:

-

Deprotonation: Dissolve the benzo[b]azepin-2-one core (1.0 equiv) in anhydrous DMF. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv). Stir for 30 mins until H2 evolution ceases.

-

Alkylation: Add a solution of 4-(bromomethyl)-3-methylquinoline (prepared in Protocol A, 1.1 equiv) in DMF dropwise.

-

Completion: Allow to warm to RT and stir for 2–4 hours.

-

Workup: Quench with water (carefully). Extract with EtOAc. The product often requires HPLC purification due to the polarity of the kinase inhibitor core.

Analytical Data Summary

When characterizing the intermediates, look for these diagnostic signals:

| Compound | 1H NMR Diagnostic Signal (CDCl3/DMSO) | IR Characteristic |

| Alcohol | δ 5.0–5.2 ppm (s, 2H, -CH 2OH)δ 2.4–2.6 ppm (s, 3H, Ar-CH 3) | Broad band ~3300 cm⁻¹ (O-H) |

| Aldehyde | δ 10.5–11.0 ppm (s, 1H, CH O)Loss of CH2 signal | Sharp peak ~1700 cm⁻¹ (C=O) |

| Bromide | δ 4.8–5.0 ppm (s, 2H, -CH 2Br)Shift upfield relative to alcohol | Loss of O-H stretch |

References

-

Wittig-Claisen Synthesis of 3-Methylquinoline-4-carbaldehydes: Kulkarni, M. G., et al. (2012).[1][2] A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Beilstein Journal of Organic Chemistry, 8, 1725–1729.

-

Application in PI3K Inhibitors (Patent): Antiproliferative benzo[b]azepin-2-ones. US Patent Application US20150353499A1. (See Example 47n for 3-methyl-4-hydroxymethyl usage).[1][2]

-

Application in Diabetes/Metabolic Disease (Patent): Phenyl-substituted quinoline and quinazoline compounds for the treatment of diabetes. WO2006034491A2. (Describes the use of the alcohol in ether synthesis).

- General Reactivity of Quinoline Methanols: Musiol, R. (2017). Structure-activity relationship studies of quinoline-based antimalarials. (General reference for quinoline-4-methanol reactivity).

Application Note: (3-Methylquinolin-4-yl)methanol in Targeted Drug Discovery – Synthesis, Functionalization, and Pathway Integration

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus Areas: SMAC Mimetics (IAP Inhibitors), PDE10A Inhibitors, and Heterocyclic Functionalization.

Mechanistic Rationale & Scaffold Significance

(3-Methylquinolin-4-yl)methanol is a highly privileged heterocyclic building block in modern medicinal chemistry. Its structural geometry—specifically the steric interplay between the 3-methyl group and the 4-hydroxymethyl substituent—restricts the rotational degrees of freedom of appended functional groups. This conformational locking is highly advantageous in structure-based drug design, particularly for optimizing binding kinetics in deep, narrow protein pockets.

In oncology, this scaffold is a critical intermediate in the synthesis of antiproliferative benzo[b]azepin-2-ones[1]. These compounds act as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, binding to the BIR2 and BIR3 domains of Inhibitor of Apoptosis Proteins (IAPs) to reactivate the caspase cascade[1]. Furthermore, heavily substituted derivatives, such as[2-(2'-ethoxybiphenyl-4-yl)-6-fluoro-3-methylquinolin-4-yl]methanol, are utilized in the synthesis of PDE10A inhibitors, which regulate cAMP/cGMP signaling pathways for the treatment of metabolic disorders like diabetes and cardiovascular diseases[2].

Chemical Workflows & Activation Strategies

To utilize the (3-methylquinolin-4-yl)methanol scaffold, the primary hydroxyl group must be converted into a superior leaving group (e.g., a bromide or mesylate) to facilitate downstream

Synthesis and functionalization workflow of the (3-Methylquinolin-4-yl)methanol scaffold.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that synthetic chemists can verify reaction progress and troubleshoot in real-time.

Protocol A: Controlled Reduction to (3-Methylquinolin-4-yl)methanol

Objective: Reduce methyl 3-methylquinoline-4-carboxylate without over-reducing the electron-deficient quinoline ring.

-

Reaction Setup: Dissolve the ester starting material in anhydrous THF under an inert

atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath.-

Causality: The low temperature is critical to modulate the reactivity of the hydride source, preventing the reduction of the quinoline core.

-

-

Hydride Addition: Add Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) dropwise over 30 minutes.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active ester spot (

) will disappear, replaced by a highly polar alcohol spot (

-

-

Quenching & Workup: Carefully quench the reaction at -78°C with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), then remove the cooling bath and stir vigorously at room temperature for 2 hours.

-

Causality: DIBAL-H reductions form stable aluminum alkoxide complexes that create unfilterable, gelatinous emulsions upon standard aqueous quenching. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions to break the emulsion.

-

Validation Checkpoint: The transition from an opaque gel to two distinct, clear liquid phases visually confirms successful chelation.

-

Protocol B: Electrophilic Activation via Appel Reaction

Objective: Convert the hydroxyl group to a bromide to enable downstream cross-coupling[2].

-

Reaction Setup: Suspend (3-Methylquinolin-4-yl)methanol in anhydrous dichloromethane (DCM) at 0°C. Add 2.0 equivalents of triphenylphosphine (

) and 2.0 equivalents of carbon tetrabromide (-

Causality: The Appel reaction provides mild, neutral conditions. Using harsh acids like

or

-

-

Propagation: Stir for 10 minutes at 0°C, then warm to room temperature for 1 hour[2].

-

Validation Checkpoint: The solution will transition to a pale yellow color. LC-MS will confirm the mass shift corresponding to the substitution of -OH (-17 Da) with -Br (+79 Da).

-

-

Purification: Evaporate under reduced pressure. Triturate the crude residue with cold diethyl ether.

-

Validation Checkpoint: Triphenylphosphine oxide (

) will precipitate as a white solid, allowing for rapid primary removal via filtration prior to flash chromatography.

-

Protocol C: Late-Stage Radical Hydroxymethylation (Alternative Route)

Objective: Direct C-H functionalization of 3-methylquinoline derivatives.

-

Reaction Setup: Combine the quinoline derivative with

and-

Causality: This Fenton-like system generates hydroxyl radicals in situ, allowing for direct hydroxymethylation at the C4 position without requiring a pre-oxidized ester precursor[3].

-

Validation Checkpoint: A distinct color change from pale to dark brown indicates the oxidation of Fe(II) to Fe(III), confirming active radical generation.

-

Quantitative Data: Yield & Optimization Metrics

| Activation Method | Reagents | Typical Yield | Reaction Time | Key Byproducts | Mechanistic Advantage |

| Appel Bromination | 80–90% | 1–2 hours | Mild, neutral conditions; avoids protonation of the quinoline nitrogen. | ||

| Mesylation | MsCl, TEA, DCM | 85–95% | 0.5–1 hour | TEA·HCl | Rapid reaction; produces a highly electrophilic intermediate for difficult N-alkylations. |

| Radical Hydroxymethylation | 50–65% | 18 hours | Fe(III) salts | Enables late-stage direct C-H functionalization without pre-oxidation. |

Biological Application: IAP Inhibition Pathway

Once functionalized, the (3-methylquinolin-4-yl)methyl moiety is frequently used to N-alkylate benzo[b]azepin-2-ones[1]. The resulting molecules are potent SMAC mimetics. By mimicking the N-terminal AVPI binding motif of endogenous SMAC, these drugs competitively bind to the BIR2 and BIR3 domains of XIAP and cIAP[1]. This binding displaces caspases, relieving the endogenous block on apoptosis and driving tumor cell death.

Mechanism of action for (3-Methylquinolin-4-yl)methyl-derived SMAC mimetics in apoptosis.

References

- Source: US20150353499A1 (Google Patents)

- Source: WO2006034491A2 (Google Patents)

- Title: Supporting Information: Radical Addition to 2-Allenylaryl Isocyanides for Preparation of 2,3- Difunctionalized Quinolines Source: Figshare URL

Sources

Technical Guide: Leveraging (3-Methylquinolin-4-yl)methanol in Drug Design

[1]

Executive Summary

(3-Methylquinolin-4-yl)methanol (CAS: 14094-19-0) is a specialized heterocyclic building block valued in medicinal chemistry for its ability to introduce a rigid, lipophilic anchor into drug candidates.[1] Unlike the unsubstituted quinoline-4-methanol, the 3-methyl substituent introduces a critical steric element that restricts conformational freedom around the C4-methylene linker.[1] This "conformational lock" effect is frequently exploited in the design of IAP antagonists (Smac mimetics) , PDE10A inhibitors , and NK3 receptor antagonists to enforce bio-active atropisomeric conformations or fill specific hydrophobic sub-pockets.

This guide provides a validated workflow for synthesizing, activating, and coupling this scaffold, synthesizing data from patent literature (Sanofi, Genentech) and process chemistry optimizations.

Chemical Profile & Structural Logic[1]

| Property | Data | Relevance in MedChem |

| Formula | C₁₁H₁₁NO | Low MW fragment (173.21 g/mol ) allows room for elaboration.[1] |

| pKa (N-1) | ~4.9 (Est.)[1] | Weakly basic; protonated at physiological pH in some environments, aiding solubility. |

| LogP | ~1.9 | Moderate lipophilicity; enhances membrane permeability without crashing solubility. |

| H-Bonding | 1 Donor (OH), 1 Acceptor (N) | The OH is a handle; the N often engages in water-mediated H-bonds or salt bridges.[1] |

| Sterics | 3-Methyl Group | CRITICAL: Induces steric clash with peri-protons (H5), twisting the C4-substituent out of plane or locking rotation in the binding pocket. |

Pharmacophore Insight: The "Methyl Lock"

In many kinase and GPCR binding pockets, a flat quinoline ring can bind promiscuously. The addition of the 3-methyl group serves two purposes:

-

Selectivity: It clashes with the protein backbone in "tight" pockets, filtering out off-target binding.

-

Pre-organization: It biases the rotameric population of the C4-methylene linker, reducing the entropic penalty upon binding.

Synthesis of the Building Block

Note: While commercially available, purity often varies.[2] In-house synthesis ensures reliability.

Pathway: The Modified Pfitzinger Strategy

The most robust route utilizes the condensation of isatin with propionaldehyde, followed by reduction.

Caption: Synthesis of (3-Methylquinolin-4-yl)methanol via Pfitzinger cyclization and hydride reduction.

Protocol A: Synthesis from 3-Methylquinoline-4-carboxylic Acid

Reagents: 3-Methylquinoline-4-carboxylic acid, Lithium Aluminum Hydride (LiAlH₄), THF.[1]

-

Setup: Flame-dry a 500 mL 3-neck flask under Argon. Charge with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.[3]

-

Addition: Dissolve 3-methylquinoline-4-carboxylic acid (1.0 equiv) in THF. Add dropwise to the LiAlH₄ slurry over 30 mins. Caution: Exothermic gas evolution.

-

Reflux: Warm to RT, then reflux for 4 hours. Monitor by LCMS (Acid peak disappears; Alcohol peak appears).

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

= grams of LiAlH₄ used)

-

Workup: Stir the granular precipitate for 30 mins. Filter through Celite. Concentrate the filtrate.

-

Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (DCM:MeOH 95:5).

-

Yield Target: >85%

-

QC Check: ¹H NMR (DMSO-d₆): Singlet methyl (~2.6 ppm), Singlet methylene (~5.1 ppm).

-

Functionalization & Reactivity Protocols

The primary alcohol is a "neopentyl-like" benzylic position.[1] It is nucleophilic but sterically crowded by the 3-methyl group.[1]

Protocol B: Activation to 4-(Chloromethyl)-3-methylquinoline

Application: This chloride is the standard electrophile for N-alkylation of amines (e.g., in Smac mimetic synthesis).[1]

Reagents: Thionyl Chloride (SOCl₂), DCM, Saturated NaHCO₃.

-

Reaction: Dissolve (3-methylquinolin-4-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).

-

Chlorination: Add SOCl₂ (2.0 equiv) dropwise at 0°C. The solution will turn yellow/orange.

-

Kinetics: Stir at RT for 2–4 hours. Note: The HCl salt of the product may precipitate.

-

Free Basing (Critical Step):

-

Evaporate volatiles to obtain the hydrochloride salt (stable solid).

-

To use as free base: Partition the residue between DCM and cold saturated NaHCO₃. Rapidly extract, dry over Na₂SO₄, and concentrate.

-

Warning: The free base chloride is unstable upon prolonged storage (self-alkylation/polymerization).[1] Use immediately.

-

Protocol C: Conversion to Mesylate (Alternative)

For acid-sensitive substrates, the mesylate is preferred over the chloride.

-

Conditions: MsCl (1.2 equiv), Et₃N (2.5 equiv), DCM, 0°C.

-

Note: The 3-methyl group makes the C4-position hindered; reaction times may be longer (4–6 h) compared to simple benzyl alcohols.[1]

Medicinal Chemistry Applications (Case Studies)

Case Study 1: IAP Antagonists (Smac Mimetics)

In the development of compounds like GDC-0152 or related Smac mimetics, the (3-methylquinolin-4-yl)methyl moiety is attached to the nitrogen of a diazepine or pyrrolidine core.[1]

-

Mechanism: The quinoline ring pi-stacks with Trp323 in the BIR3 domain of XIAP.

-

Role of 3-Methyl: It occupies a small hydrophobic cleft, improving affinity by ~10-fold compared to the des-methyl analog.[1]

Case Study 2: PDE10A Inhibitors

Used in the synthesis of quinoline-based PDE10A inhibitors for CNS disorders (schizophrenia).[1]

-

Workflow: The alcohol is oxidized to 3-methylquinoline-4-carbaldehyde (using MnO₂ or Swern), then undergoes reductive amination with a piperidine or piperazine core.[1]

References & Validation

-

Pfitzinger Reaction for Quinolines: J. Org. Chem. 2001, 66, 15, 5237–5240. (General method for substituted quinoline acids).

-